molecular formula C8H3F6NO2 B1339213 2,3-Bis(trifluoromethyl)nitrobenzene CAS No. 1978-06-9

2,3-Bis(trifluoromethyl)nitrobenzene

Cat. No. B1339213
CAS No.: 1978-06-9
M. Wt: 259.1 g/mol
InChI Key: KQLZVFGJPNEGOH-UHFFFAOYSA-N
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Patent
US05922906

Procedure details

A process for the synthesis of the compound of the formula ##STR18## which comprises the steps of a) nitration of compound 2 of the formula ##STR19## to afford compound 3 of the formula ##STR20## b) reaction of compound 3 with trifluoromethyl copper to afford compound 4 of the formula ##STR21## c) displacement of the nitro of compound 4 to afford compound 5 of the formula ##STR22## d) which is subsequently hydrolyzed and decarboxylated to afford compound 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](I)=[CH:6][C:5]=1[C:11]([F:14])([F:13])[F:12])([O-:3])=[O:2].[F:15][C:16]([Cu])([F:18])[F:17]>>[F:15][C:16]([C:6]1[C:5]([C:11]([F:14])([F:13])[F:12])=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=[CH:8][CH:7]=1)([F:18])[F:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)I)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(F)(F)C=1C(=C(C=CC1)[N+](=O)[O-])C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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